molecular formula C18H29ClN4O3 B14919009 6-(4-(2-Chloropropanoyl)-1,4-diazepan-1-yl)-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione

6-(4-(2-Chloropropanoyl)-1,4-diazepan-1-yl)-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B14919009
M. Wt: 384.9 g/mol
InChI Key: LGXIATVAUWRACX-UHFFFAOYSA-N
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Description

6-(4-(2-Chloropropanoyl)-1,4-diazepan-1-yl)-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a diazepane ring with a pyrimidine-dione core, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(2-Chloropropanoyl)-1,4-diazepan-1-yl)-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione typically involves multiple steps, including the formation of the diazepane ring and the subsequent attachment of the pyrimidine-dione moiety. Common reagents used in these reactions include chlorinating agents, such as thionyl chloride or phosphorus trichloride, and various organic solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), can help monitor the reaction progress and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-(2-Chloropropanoyl)-1,4-diazepan-1-yl)-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nucleophile used.

Scientific Research Applications

6-(4-(2-Chloropropanoyl)-1,4-diazepan-1-yl)-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-(2-Chloropropanoyl)-1,4-diazepan-1-yl)-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors These interactions can modulate various biochemical pathways, leading to the compound’s observed effects

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloropropanoyl)-5-Fluoro-2,4(1H,3H)-Pyrimidinedione
  • 7-fluoro-5-(2-chloropropionyl)-2(1H,3H)-indolone

Uniqueness

Compared to similar compounds, 6-(4-(2-Chloropropanoyl)-1,4-diazepan-1-yl)-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of a diazepane ring and a pyrimidine-dione core. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H29ClN4O3

Molecular Weight

384.9 g/mol

IUPAC Name

6-[4-(2-chloropropanoyl)-1,4-diazepan-1-yl]-1,3-di(propan-2-yl)pyrimidine-2,4-dione

InChI

InChI=1S/C18H29ClN4O3/c1-12(2)22-15(11-16(24)23(13(3)4)18(22)26)20-7-6-8-21(10-9-20)17(25)14(5)19/h11-14H,6-10H2,1-5H3

InChI Key

LGXIATVAUWRACX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=O)N(C1=O)C(C)C)N2CCCN(CC2)C(=O)C(C)Cl

Origin of Product

United States

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